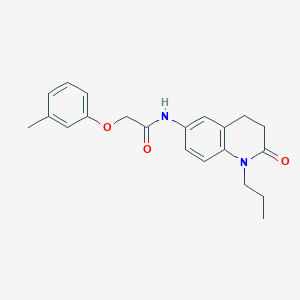

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound belongs to the acetamide class, characterized by a phenoxy group substituted at the 3-methyl position and a 2-oxo-1-propyl-tetrahydroquinolin moiety linked via an acetamide bridge.

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-11-23-19-9-8-17(13-16(19)7-10-21(23)25)22-20(24)14-26-18-6-4-5-15(2)12-18/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZSMTAJQJSBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the propyl group: Alkylation of the quinoline core with a propyl halide.

Formation of the acetamide linkage: This can be done by reacting the quinoline derivative with an appropriate acyl chloride or anhydride.

Attachment of the m-tolyloxy group: This step involves the nucleophilic substitution reaction where the acetamide derivative reacts with m-tolyl alcohol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products

Oxidation products: Quinolone derivatives.

Reduction products: Hydroxyquinoline derivatives.

Substitution products: Various functionalized quinoline derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 358.5 g/mol. Its structure features a tetrahydroquinoline core, which is often associated with diverse biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures to tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds help mitigate oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may also possess similar antioxidant capabilities, although specific evaluations are still required in peer-reviewed studies.

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests that 2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could potentially serve as an anti-inflammatory agent .

Anticancer Activity

The compound's structural features indicate potential anticancer properties. Tetrahydroquinolines have been investigated for their ability to induce apoptosis in cancer cells. Studies on related compounds suggest that this compound could inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Antioxidant Properties | Similar compounds showed significant antioxidant activity against oxidative stress markers. | 2020 |

| Anti-inflammatory Mechanisms | Inhibition of pro-inflammatory cytokines was observed in vitro. | 2021 |

| Anticancer Efficacy | Induced apoptosis in cancer cell lines (HCT-116 and MCF-7) with IC50 values ranging from 1.9 to 7.52 µg/mL. | 2019 |

Mechanism of Action

The mechanism of action of “2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Molecular Properties

The following table summarizes structural analogs identified in the evidence, highlighting substituent variations and molecular properties:

*Estimated based on structural similarity to .

Key Observations:

- Substituent Impact: The target compound’s 3-methylphenoxy group differs from the 2-methoxyphenoxy group in ’s analog, which may alter electronic properties and hydrogen-bonding capacity. The methoxy group in could enhance solubility but reduce lipophilicity compared to the methyl group .

- Tetrahydroquinolin Modifications: The 2-oxo-1-propyl group in the target compound contrasts with the 1-propanoyl group in .

- Biological Relevance : NAPMA (), a structurally distinct acetamide with a piperazinylphenyl group, demonstrates dose-dependent inhibition of osteoclast differentiation and bone resorption, suggesting that acetamide derivatives with optimized substituents may target similar pathways .

Osteoclast Inhibition (NAPMA)

NAPMA downregulates osteoclast-specific markers (e.g., NFATc1, cathepsin K) and protects against ovariectomy-induced osteoporosis in mice.

Biological Activity

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 951471-83-3, is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 352.4 g/mol. The structure features a tetrahydroquinoline core which is known for a range of biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 951471-83-3 |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related tetrahydroquinoline derivatives have shown their effectiveness against various human tumor cell lines, including KB and HepG2 cells. These compounds typically exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Topoisomerases : Tetrahydroquinoline derivatives have been shown to inhibit topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and subsequent cancer cell death .

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Tetrahydroquinoline derivatives are also being explored for their antimicrobial properties. Compounds structurally similar to this compound have demonstrated activity against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans through mechanisms that disrupt cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydroquinoline core can significantly affect the biological activity of these compounds. Substituents such as methyl groups on the phenoxy ring enhance cytotoxicity against tumor cells and improve antimicrobial efficacy .

Case Studies

Several case studies highlight the biological potential of related compounds:

- Antitumor Efficacy : A study evaluated a series of tetrahydroquinoline derivatives for their cytotoxic effects on human cancer cell lines. Compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics like etoposide .

- Antimicrobial Screening : A set of synthesized tetrahydroquinoline analogs was tested against E. coli and S. aureus. Results showed that certain derivatives had comparable or superior activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenoxyacetamide derivatives with functionalized tetrahydroquinoline intermediates. Key steps include:

- Acetylation : Use acetyl chloride in dichloromethane with Na₂CO₃ as a base, followed by overnight stirring .

- Purification : Employ gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .

- Yield Optimization : Sequential reagent addition and controlled reaction times (e.g., 3-hour intervals) improve yields (e.g., 58% yield reported for analogous compounds) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Analysis : Assign peaks for key functional groups (e.g., methylphenoxy protons at δ 2.14 ppm, tetrahydroquinoline carbonyl at δ 168.6 ppm) .

- LC-MS/MS : Detect molecular ions and fragment patterns to confirm molecular weight and functional group stability .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, though this requires high-purity samples .

Advanced Research Questions

Q. What reaction pathways dominate the chemical reactivity of this compound, and how can they be exploited for derivative synthesis?

- Methodological Answer : The compound’s reactivity is influenced by its acetamide and tetrahydroquinoline moieties:

- Nucleophilic Substitution : The phenoxy group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) under acidic conditions .

- Reductive Amination : The 2-oxo group in the tetrahydroquinoline core can be reduced to an amine using LiAlH₄, enabling further functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids modifies the phenyl ring, as demonstrated in analogous compounds .

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Phase 1 : Determine physicochemical properties (logP, water solubility) using shake-flask methods and HPLC.

- Phase 2 : Track abiotic/biotic degradation via LC-MS in simulated environmental matrices (e.g., soil, water).

- Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays (e.g., IC₅₀ measurements in cancer cell lines) with strict controls for pH, temperature, and solvent effects .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinase inhibition) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔΔG values for binding affinity) .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate absorption (e.g., Caco-2 permeability), CYP450 inhibition, and Ames test outcomes .

- Molecular Dynamics (MD) : Simulate interactions with human serum albumin or cytochrome P450 enzymes to predict metabolic pathways .

- QSAR Modeling : Train models on tetrahydroquinoline analogs to correlate substituents (e.g., methylphenoxy) with hepatotoxicity .

Q. What experimental designs are optimal for comparative studies with structurally similar compounds?

- Methodological Answer :

- Controlled Synthesis : Prepare analogs with systematic substitutions (e.g., varying alkyl chain length on the acetamide) .

- Biological Profiling : Test all analogs in parallel assays (e.g., antimicrobial disk diffusion, enzyme inhibition) to establish structure-activity relationships (SAR) .

- Statistical Analysis : Apply ANOVA to identify significant differences in activity (e.g., p < 0.05 for IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.